molecular formula C25H27N5O B10816687 N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide

N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide

Cat. No.: B10816687
M. Wt: 413.5 g/mol
InChI Key: YWVNRIAMBOCBRZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

WAY-639889 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions may also be possible, depending on the reagents and conditions used.

    Substitution: Substitution reactions involving WAY-639889 can occur, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving WAY-639889 include dimethyl sulfoxide (DMSO) for dissolution and various solvents for different reaction conditions . The compound is insoluble in water and ethanol, which limits the choice of solvents for certain reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-639889 is unique due to its high selectivity and potency in inhibiting neuropeptide Y-5 receptors . This specificity makes it a valuable research tool for studying the physiological and pathological roles of these receptors, distinguishing it from other compounds with broader or less potent effects.

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C25H27N5O/c1-2-30-22-8-4-3-7-20(22)21-17-19(10-11-23(21)30)27-25(31)18-28-13-15-29(16-14-28)24-9-5-6-12-26-24/h3-12,17H,2,13-16,18H2,1H3,(H,27,31)

InChI Key

YWVNRIAMBOCBRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C51

Origin of Product

United States

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